5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings such as furan and pyridine . It also contains a benzamide group, which is a common feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The presence of nitrogen in the pyridine ring and oxygen in the furan ring makes these parts of the molecule polar. The chloro and methoxy groups also contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) exhibited inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Kinase Inhibition
While specific data on the kinase inhibition of this compound is not directly available, it’s worth noting that indole derivatives have been investigated for their kinase-targeting potential. Further research could explore its interactions with kinases, including c-KIT, which plays a crucial role in cell signaling and cancer .
Antimicrobial Activity
Indole derivatives often possess antimicrobial properties. Although specific data for this compound are not available, its indole core suggests potential antibacterial or antifungal effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-17-3-2-15(19)7-16(17)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBUJZLRDPGIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide |
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